Methyl 4-(3-nitrophenoxy)but-2-ynoate
Description
Methyl 4-(3-nitrophenoxy)but-2-ynoate is an organoester characterized by a but-2-ynoate backbone substituted with a 3-nitrophenoxy group. The compound combines an electron-withdrawing nitro group (meta-positioned on the phenoxy ring) with a conjugated alkyne-ester system, which confers unique reactivity and physicochemical properties.
Properties
IUPAC Name |
methyl 4-(3-nitrophenoxy)but-2-ynoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO5/c1-16-11(13)6-3-7-17-10-5-2-4-9(8-10)12(14)15/h2,4-5,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCIEQVADKNJTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CCOC1=CC=CC(=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-nitrophenoxy)but-2-ynoate typically involves the reaction of 3-nitrophenol with methyl but-2-ynoate under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-nitrophenoxy)but-2-ynoate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Addition: The triple bond in the but-2-ynoate moiety can participate in addition reactions with electrophiles like halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Potassium carbonate (K2CO3) and dimethylformamide (DMF).
Addition: Halogens (e.g., bromine) or hydrogen halides (e.g., HCl).
Major Products Formed
Reduction: Methyl 4-(3-aminophenoxy)but-2-ynoate.
Substitution: Various substituted esters depending on the nucleophile used.
Addition: Dihalogenated or halogenated derivatives of the original compound.
Scientific Research Applications
Methyl 4-(3-nitrophenoxy)but-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(3-nitrophenoxy)but-2-ynoate involves its interaction with specific molecular targets. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The but-2-ynoate moiety can undergo addition reactions, modifying the structure and function of target molecules.
Comparison with Similar Compounds
Methyl 4,4-difluoro-4-(4-methoxyphenyl)but-2-ynoate (81f)
Structural Differences :
- The 3-nitrophenoxy group is replaced with a 4-methoxyphenyl ring.
- Two fluorine atoms are introduced at the β-position of the alkyne.
Physicochemical Properties :
Reactivity :
Methyl 4-phenyl-4-(phenylamino)but-2-ynoate (CAS 1432053-77-4)
Structural Differences :
- The 3-nitrophenoxy group is replaced with a phenylamino group.
Functional Implications :
- Electronic Effects: The phenylamino group is electron-donating, contrasting with the nitro group’s electron-withdrawing nature. This alters charge distribution and reactivity in cyclization or coupling reactions .
tert-Butyl 3-(3-nitrophenoxy)piperidine-1-carboxylate
Structural Differences :
- The but-2-ynoate ester is replaced with a piperidine-carboxylate system.
- Retains the 3-nitrophenoxy substituent.
4-Methyl-2-((3-nitrophenoxy)methyl)morpholine
Structural Differences :
- The alkyne-ester is replaced with a morpholine ring.
Physicochemical Properties :
- Molecular Weight : 252.27 g/mol vs. ~235 g/mol (target compound).
- Solubility : The morpholine ring enhances water solubility due to its oxygen atom, unlike the hydrophobic alkyne-ester system .
Data Tables
Table 1: Molecular Properties of this compound and Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
